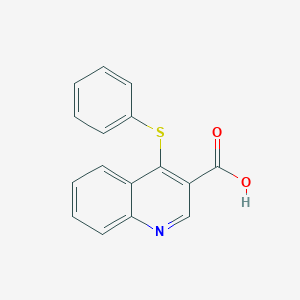
4-(Phenylsulfanyl)quinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Phenylthio)quinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications. The presence of the phenylthio group at the 4-position and the carboxylic acid group at the 3-position of the quinoline ring imparts unique chemical properties to this compound.
Méthodes De Préparation
The synthesis of 4-(Phenylthio)quinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave irradiation . This method is known for its efficiency and high yield. Another approach involves the use of copper salt-D-glucose in aqueous ethanol as a green solvent, with proline as a ligand and proton source .
Industrial production methods often focus on optimizing reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more sustainable and environmentally friendly .
Analyse Des Réactions Chimiques
4-(Phenylthio)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the quinoline ring. Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are often used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at different positions on the quinoline ring .
Applications De Recherche Scientifique
4-(Phenylthio)quinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including the development of new drugs.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Phenylthio)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to its antibacterial properties . The phenylthio group may also play a role in enhancing the compound’s binding affinity to its molecular targets.
Comparaison Avec Des Composés Similaires
4-(Phenylthio)quinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:
Quinoline-3-carboxylic acid: Lacks the phenylthio group, which may result in different biological activities and chemical properties.
4-Phenylquinoline-3-carboxylic acid: Similar structure but with a phenyl group instead of a phenylthio group, leading to variations in reactivity and biological effects.
4-(Phenylthio)quinoline: Lacks the carboxylic acid group, which affects its solubility and reactivity.
The presence of both the phenylthio and carboxylic acid groups in 4-(Phenylthio)quinoline-3-carboxylic acid makes it unique and potentially more versatile in its applications .
Propriétés
Numéro CAS |
88350-88-3 |
|---|---|
Formule moléculaire |
C16H11NO2S |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
4-phenylsulfanylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H11NO2S/c18-16(19)13-10-17-14-9-5-4-8-12(14)15(13)20-11-6-2-1-3-7-11/h1-10H,(H,18,19) |
Clé InChI |
KQTVYLFWVINJPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=C(C=NC3=CC=CC=C32)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate](/img/structure/B12908433.png)
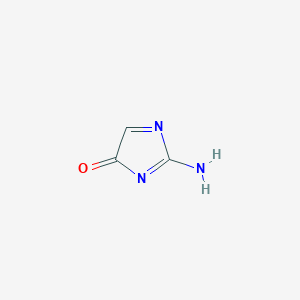


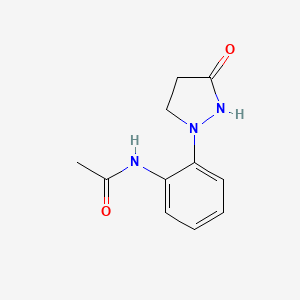
![3-chloro-4-(6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N,N-dimethylaniline](/img/structure/B12908459.png)
![3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12908473.png)
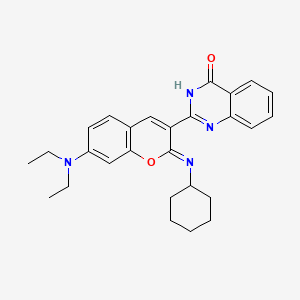
![1-[7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl]ethan-1-one](/img/structure/B12908490.png)
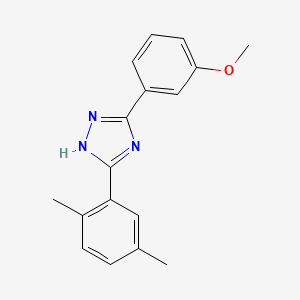
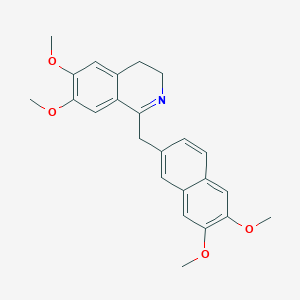

![5-Chloro-2-methyl-4-[(propan-2-yl)sulfanyl]pyridazin-3(2H)-one](/img/structure/B12908523.png)

